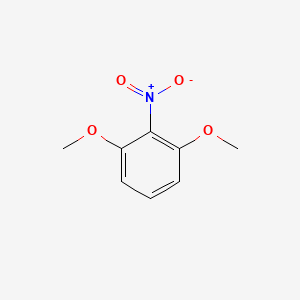

1,3-Dimethoxy-2-nitrobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBXGGHFJZBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315026 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-97-0 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6665-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethoxy-2-nitrobenzene

This guide provides a comprehensive technical overview of 1,3-dimethoxy-2-nitrobenzene (CAS No: 6665-97-0), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, established synthesis protocols, reactivity, and applications, with a focus on providing field-proven insights and self-validating experimental systems.

Core Compound Identification and Properties

This compound, also known as 2,6-dimethoxynitrobenzene or 2-nitroresorcinol dimethyl ether, is an aromatic organic compound.[1] Its structure features a benzene ring substituted with two electron-donating methoxy groups (-OCH3) at positions 1 and 3, and a powerful electron-withdrawing nitro group (-NO2) at position 2. This specific arrangement of functional groups dictates its unique reactivity and utility as a versatile building block in organic synthesis.[1]

The compound typically appears as a yellow to orange crystalline solid and is moderately soluble in common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6665-97-0 | [2][3][4] |

| Molecular Formula | C₈H₉NO₄ | [3][4] |

| Molecular Weight | 183.16 g/mol | [2][3] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 129-130 °C | [2] |

| Boiling Point | 315 °C | [2] |

| Density | ~1.2 g/cm³ | [2] |

| Flash Point | 154 °C | [2] |

| Storage | 2-8 °C, in a tightly closed container | [5] |

Synthesis Protocol: Nitration of 1,3-Dimethoxybenzene

The most direct and common synthesis of this compound is through the electrophilic nitration of the readily available starting material, 1,3-dimethoxybenzene (resorcinol dimethyl ether). The two methoxy groups are strong activating, ortho-, para-directing groups. The steric hindrance between the two methoxy groups favors substitution at the C4 (para) position, but the position between them (C2) is also highly activated. Careful control of reaction conditions is necessary to achieve selective mono-nitration at the C2 position.

A representative protocol, adapted from established methodologies for the nitration of activated aromatic rings, is provided below.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Dimethoxybenzene

-

Nitric Acid (HNO₃, 70%)

-

Sulfuric Acid (H₂SO₄, 98%)

-

Ice (from deionized water)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Methanol (for recrystallization)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Formation of Nitronium Ion: Slowly add concentrated nitric acid (e.g., 10 mL) to the cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.

-

Substrate Addition: In a separate beaker, dissolve 1,3-dimethoxybenzene (e.g., 0.1 mol) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the solution of 1,3-dimethoxybenzene to the nitrating mixture dropwise. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Neutralization & Extraction (Alternative to filtration if product is oily): If the product does not solidify well, transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Solvent Removal: Dry the collected solid or the organic extract over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure this compound as yellow crystals.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals would include a triplet for the proton at C5, a doublet for the protons at C4 and C6, and two singlets for the methoxy protons. The aromatic protons would be downfield due to the deshielding effect of the nitro group. |

| ¹³C NMR | Expected signals would include carbons attached to the methoxy groups, the nitro group, and the aromatic CH carbons. The carbon bearing the nitro group (C2) would be significantly deshielded. |

| IR (Infrared) | Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-O stretching for the methoxy ethers, and C=C stretching for the aromatic ring. |

| MS (Mass Spec.) | The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 183.[3] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30). Key fragments observed in GC-MS analysis are at m/z 136 and 107.[3] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three substituents.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl). This transformation yields 2,6-dimethoxyaniline, a valuable precursor for synthesizing heterocyclic compounds such as indoles and quinazolines, which are prevalent scaffolds in many pharmaceutical agents.

-

Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two methoxy groups. However, the nitro group is a strong deactivating group. Further electrophilic substitution will be directed by the powerful ortho-, para- directing methoxy groups to the C4 and C6 positions. The C4 position is generally favored due to less steric hindrance.

-

Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, under specific conditions, the nitro group can activate the ring towards nucleophilic aromatic substitution, although this is less favorable than in more electron-deficient systems.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic value. Its utility is primarily realized after the reduction of the nitro group to an aniline.

For instance, substituted anilines are foundational for building inhibitors of protein-protein interactions. A patent review highlights that nitrobenzene derivatives are used as the core aryl moiety in the development of small molecule inhibitors for the Programmed Cell Death Ligand 1 (PD-L1), a key target in cancer immunotherapy.[7] The 2,6-disubstituted aniline derived from this compound provides a specific substitution pattern that can be critical for achieving high-affinity binding to biological targets.

Safety and Handling

As with all nitroaromatic compounds, this compound must be handled with appropriate care. Nitrobenzene and its derivatives are toxic and can be readily absorbed through the skin.[8]

-

Health Hazards: Acute exposure to nitro compounds can cause methemoglobinemia, leading to symptoms like cyanosis, headache, dizziness, and fatigue.[8] Chronic exposure has been associated with effects on the liver and spleen.[8] The toxicological properties of this specific compound have not been fully investigated, and it should be treated as potentially hazardous.

-

Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[5]

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic systems and other complex molecular architectures. Its synthesis via nitration of 1,3-dimethoxybenzene is straightforward, provided that reaction conditions are carefully controlled. A thorough understanding of its reactivity, guided by the electronic effects of its substituents, allows for its strategic incorporation into multi-step synthetic pathways. As with all nitroaromatic compounds, strict adherence to safety protocols is mandatory during its handling and use.

References

- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. gov.uk [gov.uk]

An In-depth Technical Guide to 1,3-Dimethoxy-2-nitrobenzene: Molecular Structure, Properties, and Characterization

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 1,3-Dimethoxy-2-nitrobenzene. It delves into the core molecular characteristics, including its structure and physicochemical properties. Furthermore, this document provides expert insights into plausible synthetic strategies, key reactivity principles, and a self-validating workflow for its analytical characterization using modern spectroscopic techniques. All methodologies are presented with a focus on the underlying scientific rationale, ensuring a deep and practical understanding for its application in a research and development setting.

Core Molecular Identity and Properties

This compound is an aromatic organic compound that serves as a valuable building block in various synthetic applications.[1][2] Its unique substitution pattern, featuring both electron-donating methoxy groups and a potent electron-withdrawing nitro group, imparts specific reactivity and properties to the molecule.

Nomenclature and Chemical Identifiers

Precise identification is critical in research and drug development. The compound is cataloged under several names and identifiers across major chemical databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Common Synonyms | 2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether | CymitQuimica, PubChem[1][3] |

| CAS Number | 6665-97-0 | PubChem[3] |

| Molecular Formula | C₈H₉NO₄ | CymitQuimica, PubChem[1][2][3][4][5] |

| InChI | InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | PubChem[3] |

| InChIKey | MVBXGGHFJZBKFJ-UHFFFAOYSA-N | Chemdiv, PubChem[1][3][5] |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)--INVALID-LINK--[O-] | PubChem[3] |

Molecular Structure and Representation

The structure consists of a central benzene ring substituted at positions 1 and 3 with methoxy groups (-OCH₃) and at the adjacent position 2 with a nitro group (-NO₂).[1] The steric hindrance and electronic effects resulting from this ortho/meta arrangement are key determinants of its chemical behavior.

References

An In-depth Technical Guide to the Synthesis and Isolation of 1,3-Dimethoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive framework for the synthesis of 1,3-Dimethoxy-2-nitrobenzene, a valuable intermediate in organic synthesis, from 1,3-dimethoxybenzene. The nitration of activated aromatic systems such as 1,3-dimethoxybenzene presents significant regioselectivity challenges. This document delves into the mechanistic underpinnings of the electrophilic aromatic substitution, explains the causality behind the formation of isomeric products, and provides a field-proven protocol for the reaction, subsequent purification, and characterization of the target 2-nitro isomer. A paramount focus is placed on the critical safety protocols required for conducting nitration reactions, ensuring that researchers can perform this synthesis with a high degree of control and safety. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

This compound is an organic compound featuring a benzene core substituted with two methoxy groups and a nitro group.[1] Its utility stems from the versatile reactivity of the nitro group, which can be readily reduced to an amine, and the influence of the methoxy groups on the aromatic ring's electronic properties. This makes it a key building block for more complex molecules in pharmaceutical and materials science research.

The synthesis of this molecule via the direct nitration of 1,3-dimethoxybenzene is a classic example of electrophilic aromatic substitution. However, the powerful activating and directing effects of the two methoxy groups make controlling the position of nitration a significant challenge. This guide addresses this challenge by providing not only a synthetic procedure but also the critical scientific rationale for understanding the reaction's outcome and isolating the desired, albeit sterically hindered, product.

Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is a cornerstone of organic chemistry, proceeding through an electrophilic aromatic substitution (EAS) mechanism.[2] The process can be dissected into three primary stages:

-

Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid, which acts as a catalyst, to form the highly electrophilic nitronium ion (NO₂⁺).[3][4][5]

-

Electrophilic Attack: The π-electron system of the 1,3-dimethoxybenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[2][6]

-

Deprotonation: A weak base, such as the HSO₄⁻ ion or water, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the final product.[4]

Causality of Isomer Formation:

The two methoxy groups on 1,3-dimethoxybenzene are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. They are also ortho, para-directors. This leads to three potential positions for nitration:

-

C4 and C6 positions: These positions are para to one methoxy group and ortho to the other. They are highly activated electronically and are sterically accessible.

-

C2 position: This position is ortho to both methoxy groups. While it is the most electronically activated position due to the stabilizing effect of both adjacent oxygen atoms on the carbocation intermediate, it is also significantly sterically hindered.

Due to these competing factors, the nitration of 1,3-dimethoxybenzene does not yield a single product. The major product formed is 1,3-dimethoxy-4-nitrobenzene , resulting from attack at the less sterically hindered C4 position.[7] The target compound, This compound , is formed as a minor product because the approach of the electrophile to the C2 position is sterically impeded by the two flanking methoxy groups.[7] Therefore, a successful synthesis is critically dependent on an efficient purification strategy to isolate the desired 2-nitro isomer from the more abundant 4-nitro isomer.

Mandatory Safety Protocols for Nitration

Nitration reactions are inherently hazardous due to the use of highly corrosive strong acids and the strongly exothermic nature of the reaction.[8] Strict adherence to safety protocols is non-negotiable.

-

Inherent Hazards:

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[9][10]

-

Exothermic Reaction: The reaction generates significant heat. Without proper temperature control, this can lead to a "thermal runaway," a dangerous, uncontrolled increase in reaction rate and temperature, potentially causing violent boiling, pressure buildup, and explosion.[8]

-

Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[9][10]

-

-

Engineering Controls & Personal Protective Equipment (PPE):

-

Emergency Preparedness:

-

Develop a standard operating procedure (SOP) before beginning work.[12]

-

Have appropriate spill containment materials, such as sodium carbonate or a commercial acid neutralizer, readily available.[11][12]

-

In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[11]

-

Experimental Guide: Synthesis and Isolation

This protocol details the nitration of 1,3-dimethoxybenzene and the subsequent workup to obtain the crude product mixture.

Reagent and Parameter Summary

| Reagent | M.W. ( g/mol ) | Amount | Moles | Density (g/mL) | Volume (mL) | Role |

| 1,3-Dimethoxybenzene | 138.16 | 10.0 g | 0.0724 | 1.055 | 9.48 | Substrate |

| Sulfuric Acid (conc., 98%) | 98.08 | - | - | 1.84 | 30 | Catalyst |

| Nitric Acid (conc., 70%) | 63.01 | - | - | 1.42 | 15 | Nitrating Agent |

| Dichloromethane (DCM) | 84.93 | - | - | 1.33 | ~200 | Extraction Solvent |

| Sodium Bicarbonate (sat. sol.) | 84.01 | - | - | - | ~100 | Neutralizing Wash |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - | - | Drying Agent |

Step-by-Step Synthesis Protocol

-

Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of concentrated sulfuric acid. Place the flask in an ice/salt water bath and allow the acid to cool to below 5 °C.

-

Slow Addition of Nitric Acid: While vigorously stirring the cooled sulfuric acid, slowly add 15 mL of concentrated nitric acid dropwise using a dropping funnel. Crucially, maintain the internal temperature of the mixture below 10 °C throughout the addition. This "mixed acid" is the active nitrating agent.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5 °C, begin the slow, dropwise addition of 10.0 g (9.48 mL) of 1,3-dimethoxybenzene. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for 1 hour.

-

Quenching: Prepare a 1 L beaker containing approximately 400 g of crushed ice. While stirring the ice, slowly and carefully pour the reaction mixture into the beaker. A precipitate (the crude product) should form.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 70 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (1 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL, caution: effervescence ), and finally with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield a yellow-orange solid or oil. This is the crude product mixture containing primarily 1,3-dimethoxy-4-nitrobenzene and the desired this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and isolation of this compound.

Purification and Characterization

As established, the crude product is a mixture of isomers. The separation of this compound from the major 1,3-dimethoxy-4-nitrobenzene isomer requires column chromatography.

-

Purification Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient or isocratic elution using a mixture of hexane and ethyl acetate is recommended. A starting point could be 5-10% ethyl acetate in hexane.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring them by Thin Layer Chromatography (TLC). The less polar 2-nitro isomer is expected to elute before the more polar 4-nitro isomer. Combine the pure fractions containing the desired product and remove the solvent.

-

-

Product Characterization:

-

Compound: this compound[13]

-

Appearance: Typically a yellow to orange solid.[1]

-

Molecular Formula: C₈H₉NO₄[13]

-

Molecular Weight: 183.16 g/mol [13]

-

Spectroscopic Analysis: Confirmation of the structure should be performed using standard spectroscopic methods. The ¹H NMR spectrum is particularly diagnostic for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic protons.

-

Conclusion

The synthesis of this compound from 1,3-dimethoxybenzene is a valuable yet instructive process that highlights the principles of electrophilic aromatic substitution, regioselectivity, and steric hindrance. While the desired 2-nitro isomer is a minor product, it can be successfully obtained through careful control of reaction conditions and meticulous chromatographic purification. The paramount importance of rigorous safety protocols cannot be overstated and is central to the successful and responsible execution of this synthesis. This guide provides the necessary technical detail and scientific rationale to empower researchers to confidently approach this synthesis.

References

- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alevelh2chemistry.com [alevelh2chemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 7. Solved The nitration of 1,3-dimethoxybenzene (1) can result | Chegg.com [chegg.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. m.youtube.com [m.youtube.com]

- 10. ehs.com [ehs.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 13. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Mechanistic and Practical Guide to the Regioselective Nitration of 1,3-Dimethoxybenzene

Abstract

The nitration of 1,3-dimethoxybenzene is a classic example of electrophilic aromatic substitution (SEAr) on a highly activated aromatic system. The presence of two powerful electron-donating methoxy groups not only accelerates the reaction rate compared to benzene but also exerts strict control over the regiochemical outcome. This technical guide provides an in-depth analysis of the underlying electronic principles, the reaction mechanism, and the steric factors that dictate the selective formation of the major product, 1,3-dimethoxy-4-nitrobenzene. We will explore the generation of the active electrophile, the resonance stabilization of the key reaction intermediate, and provide a validated experimental protocol for researchers in synthetic and medicinal chemistry.

Core Principles: The Role of Methoxy Substituents in Electrophilic Aromatic Substitution

The reactivity of an aromatic ring towards electrophiles is profoundly influenced by its substituents. The methoxy group (-OCH3) is a quintessential example of a strongly activating, ortho, para-directing group. This behavior is the result of a delicate interplay between two opposing electronic effects:

-

Resonance Donation (+M Effect): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density significantly enriches the ring, particularly at the positions ortho and para to the substituent. This increased nucleophilicity makes the ring more susceptible to attack by an electrophile. Crucially, this resonance donation effectively stabilizes the positively charged intermediate (the sigma complex) formed during the reaction.

-

Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma bond framework.

In the case of the methoxy group, the resonance effect is overwhelmingly dominant over the inductive effect, leading to a net activation of the aromatic ring. In 1,3-dimethoxybenzene, the presence of two such groups makes the ring exceptionally electron-rich and highly reactive towards electrophiles.

The Reaction Mechanism: A Stepwise Analysis

The nitration of 1,3-dimethoxybenzene follows the canonical three-step mechanism of electrophilic aromatic substitution. The entire process is engineered to generate a potent electrophile which is then attacked by the activated aromatic ring.

Step 1: Generation of the Nitronium Ion Electrophile

The active electrophile in aromatic nitration, the nitronium ion (NO₂⁺), is too unstable to be stored. It is therefore generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the hydroxyl group of nitric acid, converting it into a good leaving group (water). Subsequent loss of water yields the linear and highly electrophilic nitronium ion.

Caption: Generation of the electrophile for nitration.

Step 2: Electrophilic Attack & Sigma Complex Formation

This is the rate-determining step of the reaction. The nucleophilic π-electron system of the 1,3-dimethoxybenzene ring attacks the electrophilic nitrogen atom of the nitronium ion. This forms a carbocation intermediate known as an arenium ion, or sigma complex, where the aromaticity of the ring is temporarily lost.

Step 3: Deprotonation to Restore Aromaticity

In the final, rapid step, a weak base in the reaction medium (such as H₂O or the HSO₄⁻ ion) abstracts a proton from the carbon atom bearing the newly attached nitro group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, 1,3-dimethoxy-4-nitrobenzene.

Controlling the Outcome: Regioselectivity Explained

With two activating groups, there are three potential sites for electrophilic attack on the 1,3-dimethoxybenzene ring: C2, C4, and C5.

-

Positions C4 and C6: These positions are electronically identical. Attack at C4 is para to the C1-methoxy group and ortho to the C3-methoxy group. This position is highly activated by the concerted electron-donating effects of both groups. The resulting sigma complex is particularly stable because the positive charge can be delocalized onto the oxygen atoms of both methoxy groups through resonance, as depicted in Figure 2.

-

Position C2: This position is ortho to both methoxy groups. While it is also highly activated electronically, it is subject to significant steric hindrance from the two adjacent methoxy groups. This steric clash raises the energy of the transition state for attack at C2, making it a less favorable pathway. Consequently, the 2-nitro isomer is formed only as a minor product, if at all.

-

Position C5: This position is meta to both methoxy groups. The activating resonance effects of the methoxy groups do not extend to the meta position. Therefore, this site is the most electron-deficient and is deactivated relative to the other positions. Attack at C5 is not observed.

The combination of powerful electronic activation at the C4/C6 positions and steric hindrance at the C2 position leads to the highly selective formation of 1,3-dimethoxy-4-nitrobenzene as the major product.

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxy-2-nitrobenzene

Introduction

1,3-Dimethoxy-2-nitrobenzene is a key aromatic intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring two electron-donating methoxy groups ortho and para to a strongly electron-withdrawing nitro group, creates a distinct electronic environment that is reflected in its spectroscopic properties. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering researchers and drug development professionals a detailed reference for its structural elucidation and characterization.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 2,6-Dimethoxynitrobenzene[1]

-

CAS Number: 6665-97-0[1]

-

Molecular Formula: C₈H₉NO₄[1]

-

Molecular Weight: 183.16 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its structure. Predictions were generated using advanced computational algorithms.[2][3][4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The electron-withdrawing nitro group significantly deshields adjacent protons, while the electron-donating methoxy groups have a shielding effect on the protons in their vicinity.[7][8]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | t | 1H | H-5 |

| ~6.80 | d | 2H | H-4, H-6 |

| ~3.90 | s | 6H | 2 x -OCH₃ |

Interpretation:

-

The aromatic region is expected to display a triplet for the proton at the 5-position (H-5), deshielded by the inductive effect of the nitro group.

-

The protons at the 4 and 6-positions (H-4, H-6) are expected to appear as a doublet, shifted upfield due to the electron-donating effect of the methoxy groups.

-

The six protons of the two equivalent methoxy groups should appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups.[8][9]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-1, C-3 |

| ~135.0 | C-2 |

| ~130.0 | C-5 |

| ~105.0 | C-4, C-6 |

| ~56.0 | -OCH₃ |

Interpretation:

-

The carbons bearing the methoxy groups (C-1 and C-3) are expected to be the most downfield in the aromatic region.

-

The carbon attached to the nitro group (C-2) will also be significantly deshielded.

-

The C-5 carbon will be downfield due to the influence of the nitro group.

-

The C-4 and C-6 carbons are expected to be the most upfield aromatic signals due to the shielding effect of the methoxy groups.

-

The carbon atoms of the methoxy groups will appear in the aliphatic region.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic vibrations of the nitro, methoxy, and aromatic groups.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Strong | Aryl-O stretch (symmetric) |

| ~850 | Medium | C-N stretch |

| ~780 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1470 cm⁻¹ region.

-

The methoxy groups give rise to C-H stretching bands in the aliphatic region and strong aryl-O stretching vibrations.

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

References

- 1. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. gaussian.com [gaussian.com]

- 4. Mestrelab Predictor [mestrelabcn.com]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. uni-muenster.de [uni-muenster.de]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on the electronic structure of nitrobenzene derivatives

An In-depth Technical Guide to the Theoretical Exploration of Nitrobenzene Derivative Electronic Structures

Authored by a Senior Application Scientist

Abstract

Nitrobenzene and its derivatives represent a cornerstone class of compounds with profound implications in pharmaceuticals, materials science, and industrial chemistry.[1][2][3] Their chemical behavior, reactivity, and biological activity are intrinsically governed by their electronic structure.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the complex electronic landscapes of these molecules. We delve into the causality behind selecting specific computational methods, from the workhorse Density Functional Theory (DFT) to high-accuracy multi-reference methods, and present a self-validating workflow for practical application. By synthesizing foundational principles with advanced insights, this guide aims to empower researchers to predict, understand, and modulate the properties of nitrobenzene derivatives for targeted applications.

The Rationale for Theoretical Investigation

The nitro group (-NO₂) is a powerful modulator of a molecule's electronic character. As a strong electron-withdrawing group, acting through both inductive and resonance effects, it profoundly influences the electron density distribution of the aromatic ring.[4][6][7] This influence dictates the molecule's:

-

Chemical Reactivity: It determines the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.[6][8]

-

Spectroscopic Properties: The electronic structure governs how the molecule interacts with electromagnetic radiation, defining its UV-Vis absorption profile.[9]

-

Biological Activity & Toxicity: Electronic parameters are critical descriptors in Quantitative Structure-Activity Relationship (QSAR) models, which are used to predict the therapeutic potential or toxicity of drug candidates.[3][10]

Experimental characterization alone can be resource-intensive and may not fully reveal the underlying electronic dynamics. Computational chemistry offers a powerful, predictive framework to dissect these properties at a granular level, providing insights that guide and rationalize experimental design.[1][5]

A Survey of Core Theoretical Methodologies

The choice of a computational method is a critical decision dictated by the desired accuracy and the available computational resources. For nitrobenzene derivatives, a multi-tiered approach is often most effective.

Ab initio and Hartree-Fock Theory: The First Principles Foundation

Ab initio, Latin for "from the beginning," refers to methods that solve the electronic Schrödinger equation using only fundamental physical constants as input.[11] The foundational ab initio method is Hartree-Fock (HF) theory , which approximates the complex electron-electron repulsion by considering the average effect of all other electrons on each individual electron.[11] While HF is a crucial starting point, it neglects the instantaneous electron-electron correlation, which is vital for quantitative accuracy.

Density Functional Theory (DFT): The Pragmatic Workhorse

DFT has become the most widely used method for studying systems like nitrobenzene derivatives due to its excellent balance of computational cost and accuracy.[5][12] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable.

-

Causality of Choice: For ground-state geometries, molecular orbital energies, and reaction energetics, DFT provides results that are often comparable in quality to more expensive methods.

-

Common Functionals: The accuracy of DFT depends on the chosen exchange-correlation functional. For nitroaromatics, hybrid functionals that mix a portion of exact HF exchange are highly effective. Commonly used functionals include:

-

The Role of Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set are crucial for accuracy. Pople-style basis sets like 6-31G(d,p) (or 6-31G**) and the more extensive 6-311++G(d,p) are standard choices, offering a good compromise between accuracy and computational demand.[12][14]

Advanced Correlated Methods: For Uncompromising Accuracy

For phenomena where electron correlation is paramount, such as describing excited states or systems with significant electronic near-degeneracies, more sophisticated methods are required. Nitroaromatic compounds can be strongly correlated systems, making these methods particularly relevant.[15]

-

Multi-Configurational Self-Consistent Field (MCSCF/CASSCF): The Complete Active Space Self-Consistent Field (CASSCF) method is designed to correctly describe molecules where a single electronic configuration (like in HF) is insufficient.[15][16] It is the gold standard for qualitatively understanding complex electronic structures.

-

Second-Order Perturbation Theory (CASPT2): To recover the dynamic electron correlation that CASSCF misses, the results are often refined with a subsequent perturbation theory calculation, most commonly the Multi-State CASPT2 (MS-CASPT2) method.[15][16][17] This approach provides highly accurate vertical excitation energies.[15][17]

Time-Dependent DFT (TD-DFT): Probing Electronic Excitations

To simulate UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach.[9][18] It is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, providing a direct link between theoretical structure and experimental spectroscopy.[18]

Standard Computational Protocol: A Validating Workflow

A reliable theoretical study follows a systematic and self-validating protocol. This ensures that the calculated properties correspond to a true, physically meaningful state of the molecule.

Step-by-Step Experimental Workflow

-

Structure Generation: Construct an initial 3D model of the nitrobenzene derivative using molecular building software.

-

Geometry Optimization: Perform an energy minimization to find the most stable geometric conformation of the molecule.[1] This step is crucial, as all subsequent electronic properties are highly dependent on the molecular geometry. The goal is to locate a stationary point on the potential energy surface.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure. This step validates the result of the geometry optimization.

-

Single-Point Calculation & Property Analysis: Using the validated minimum-energy structure, perform a final, high-accuracy single-point energy calculation. From this calculation, key electronic properties are extracted, including:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

The HOMO-LUMO energy gap.

-

Atomic charges (e.g., Mulliken, NBO).

-

Dipole moment.

-

-

(Optional) Excited State Calculation: If spectroscopic properties are desired, perform a TD-DFT calculation on the optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.

Caption: A standard, self-validating computational workflow.

Impact of Substituents on Electronic Architecture

The true power of theoretical studies lies in the ability to systematically probe how substituents modulate the electronic structure of the parent nitrobenzene molecule.[14][19]

The interaction between a substituent (X) and the nitro group (-NO₂) is mediated by the π-system of the benzene ring. This creates "push-pull" systems when the substituent is an electron-donating group (EDG), leading to significant intramolecular charge transfer (ICT).[20]

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy correlates with the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy correlates with the electron affinity.

-

HOMO-LUMO Gap: This energy difference is a critical indicator of chemical reactivity and stability.[5][21] A smaller gap generally implies higher reactivity and easier electronic excitation.[22]

In nitrobenzene, the LUMO is typically localized over the nitro group and the aromatic ring, reflecting the group's electron-accepting nature.[23][24] The HOMO is primarily located on the benzene ring.

Effect of Substituent Type and Position

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or methoxy (-OCH₃) increase the electron density of the ring.

-

Energetic Effect: They raise the energy of the HOMO and LUMO.[25] The effect on the HOMO is typically more pronounced, leading to a decrease in the HOMO-LUMO gap.

-

Positional Effect: The effect is strongest when the EDG is in the para position relative to the nitro group, allowing for direct resonance interaction and the formation of a quinoid-like structure, which facilitates charge transfer.[14][26] The effect is weaker at the meta position.[14]

-

-

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), trifluoromethyl (-CF₃), or an additional nitro group further decrease the electron density of the ring.

-

Energetic Effect: They lower the energy of both the HOMO and LUMO.[25] This generally makes the molecule a better electron acceptor but can have a variable effect on the HOMO-LUMO gap.

-

Caption: Influence of substituents on frontier molecular orbitals.

Quantitative Data Summary

The following table summarizes DFT-calculated (B3LYP/6-311+G(d,p)) electronic properties for representative para-substituted nitrobenzenes, illustrating these trends.

| Compound | Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene | -H | -7.07 | -0.46 | 6.61 |

| p-Nitrotoluene | -CH₃ (Weak EDG) | -6.85 | -0.61 | 6.24 |

| p-Nitroaniline | -NH₂ (Strong EDG) | -5.77 | -0.89 | 4.88 |

| p-Dinitrobenzene | -NO₂ (Strong EWG) | -8.12 | -1.85 | 6.27 |

| (Data adapted from representative calculations and literature trends for illustrative purposes)[25] |

Linking Electronic Structure to Macroscopic Properties

Chemical Reactivity

-

Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack by lowering the energy of the HOMO.[6][27] Analysis of molecular orbitals and charge distribution reveals that the ortho and para positions are the most electron-deficient, making the meta position the least deactivated and thus the preferred site for electrophilic attack.[6][28]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency makes the nitrobenzene ring highly susceptible to attack by nucleophiles, particularly at the ortho and para positions where the LUMO has significant density.[8] This is a cornerstone reaction in the synthesis of many pharmaceutical intermediates.

UV-Vis Spectra Interpretation

TD-DFT calculations can predict the λ_max (wavelength of maximum absorption) of nitrobenzene derivatives.[18]

-

The primary absorption bands in these molecules are often due to π → π* transitions.[29]

-

In "push-pull" systems (EDG and EWG on the same ring), the HOMO-LUMO transition has significant intramolecular charge transfer (ICT) character.

-

Substituents that decrease the HOMO-LUMO gap (like strong EDGs) cause a bathochromic (red) shift to longer absorption wavelengths, as less energy is required for the electronic excitation.[9]

Conclusion and Future Perspectives

Theoretical studies provide an indispensable toolkit for understanding and predicting the electronic structure of nitrobenzene derivatives. DFT serves as a robust and efficient method for ground-state properties and reactivity, while advanced techniques like MS-CASPT2 offer benchmark accuracy for complex excited-state phenomena. The systematic analysis of substituent effects through the lens of frontier molecular orbital theory allows for the rational design of molecules with tailored electronic, optical, and reactive properties.

Future research will continue to leverage increasing computational power to employ higher-accuracy methods on larger, more complex derivatives. The integration of these theoretical models with machine learning algorithms holds the promise of rapidly screening vast chemical spaces to identify novel drug candidates and materials with precisely engineered electronic characteristics.

References

- 1. distantreader.org [distantreader.org]

- 2. Computational Calculation of Nitrobenzene and Its Derivatives | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]

- 12. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. wuxibiology.com [wuxibiology.com]

- 23. researchgate.net [researchgate.net]

- 24. Nitrobenzene [cms.gutow.uwosh.edu]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

use of 1,3-Dimethoxy-2-nitrobenzene in organic synthesis

An In-Depth Technical Guide to the Use of 1,3-Dimethoxy-2-nitrobenzene in Organic Synthesis

Introduction: A Versatile Nitroaromatic Building Block

This compound is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a nitro group at the 2-position.[1] This substitution pattern renders it a valuable and versatile precursor in multi-step organic synthesis. Typically appearing as a yellow to orange solid, it possesses moderate solubility in common organic solvents.[1] The molecule's synthetic utility is primarily derived from the reactivity of the nitro group, which can be readily transformed into other functional groups, most notably an amine. The flanking methoxy groups exert significant electronic and steric influence, directing the reactivity of the aromatic ring and modulating the properties of synthetic intermediates and final products.

This guide provides a detailed exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of 2,6-dimethoxyaniline and subsequent transformations. We will cover the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind methodological choices, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [1][2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Yellow to orange solid | [1] |

| CAS Number | 6665-97-0 | [2] |

| Synonyms | 2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether | [1] |

| Polar Surface Area | 48.28 Ų | [3] |

| logP | 2.01 | [3] |

Core Application: The Reduction to 2,6-Dimethoxyaniline

The most prominent and critical application of this compound is its reduction to form 2,6-dimethoxyaniline. The transformation of an aromatic nitro group into an aniline is a cornerstone reaction in organic chemistry, providing a gateway to a vast array of functionalities. 2,6-Dimethoxyaniline is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, including complex benzoquinone derivatives.[4]

The choice of reduction methodology is critical and depends on factors such as substrate compatibility with other functional groups, desired selectivity, scale of the reaction, and available laboratory infrastructure. The primary methods employed are catalytic hydrogenation and chemical reduction.

Caption: Primary synthetic transformation of this compound.

Application Protocols: Synthesis of 2,6-Dimethoxyaniline

Herein, we provide detailed, self-validating protocols for the two major classes of reduction. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding beyond simple procedural steps.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice for its high efficiency, clean reaction profile, and the generation of water as the only stoichiometric byproduct. The selection of a noble metal catalyst, such as palladium on carbon (Pd/C), is standard for this transformation.[5] The process involves the activation of molecular hydrogen on the catalyst surface and its subsequent transfer to the nitro group.

Expertise & Causality:

-

Catalyst: 5% or 10% Pd/C is highly effective for nitro group reductions. The carbon support provides a high surface area for the reaction. The catalyst loading is kept low (1-5 mol%) as it operates catalytically.

-

Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are inert under hydrogenation conditions. They also have good solubility for hydrogen gas.

-

Hydrogen Pressure: While some hydrogenations can be run at atmospheric pressure, using a slightly elevated pressure (e.g., 50 psi) in a Parr shaker or a similar hydrogenation apparatus significantly increases the reaction rate by enhancing the concentration of hydrogen in the solution.

-

Safety: Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate grounding and pressure-rated equipment.

Step-by-Step Methodology:

-

Vessel Preparation: To a pressure-rated hydrogenation vessel (e.g., a Parr bottle), add this compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the substrate completely (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (5% w/w, ~2-5 mol% relative to the substrate). Note: Pd/C can be pyrophoric, especially when dry and exposed to air. It is often handled as a water-wet paste to mitigate this risk.

-

System Purge: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen three times to remove all oxygen. Subsequently, evacuate and backfill with hydrogen gas three times.

-

Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous agitation (shaking or stirring) at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be stopped, vented, and a sample analyzed by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of the aniline product (which can be visualized with a suitable stain like ninhydrin) indicates completion.

-

Work-up: Once the reaction is complete, vent the hydrogen and purge the system with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be kept wet with solvent and disposed of appropriately.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethoxyaniline.

-

Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Chemical Reduction with Iron in Acidic Medium

Reduction using a metal in acidic media is a classic, robust, and cost-effective method.[5] Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a common choice. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.

Expertise & Causality:

-

Reducing Agent: Iron powder is inexpensive and effective. Its surface is activated by the acidic medium.

-

Acid: Acetic acid serves as both a solvent and a proton source for the reduction. The use of a mineral acid like HCl can also be effective. The acid protonates the oxygen atoms of the nitro group, facilitating their removal as water.

-

Temperature: Heating the reaction to reflux increases the reaction rate.

-

Work-up: A basic work-up is required to neutralize the acid and precipitate iron salts (as hydroxides), allowing for the extraction of the free aniline product into an organic solvent.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iron powder (approx. 3-5 eq) in a mixture of ethanol and water.

-

Substrate Addition: Add this compound (1.0 eq) to the suspension.

-

Acid Addition: Add glacial acetic acid (a catalytic amount to several equivalents) or concentrated HCl (catalytically) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed. The reaction typically takes several hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully filter the hot solution through Celite to remove excess iron. Concentrate the solvent under reduced pressure.

-

Neutralization and Extraction: Redissolve the residue in water and basify the aqueous solution by the slow addition of a concentrated base (e.g., NaOH or Na₂CO₃ solution) until the pH is >9. This will precipitate iron hydroxides.

-

Isolation: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2,6-dimethoxyaniline. Further purification can be achieved via column chromatography if needed.

Downstream Synthetic Utility

The value of this compound is realized in the subsequent reactions of its product, 2,6-dimethoxyaniline. This aniline serves as a versatile building block for more complex molecular architectures.

Caption: Synthetic value chain originating from this compound.

For instance, 2,6-dimethoxyaniline is a precursor in the efficient, multi-step synthesis of 2,6-dimethoxy-1,4-benzoquinone, a valuable compound in organic chemistry research.[4] The aniline can also participate in various cyclization reactions to form N-heterocycles, which are prevalent motifs in drug discovery.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Profile: Nitroaromatic compounds should be handled with care. They can be toxic and may cause irritation to the skin, eyes, and mucous membranes.[1][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent skin contact.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

This compound is a strategically important starting material in organic synthesis. Its primary utility lies in its efficient conversion to 2,6-dimethoxyaniline, a key intermediate for a range of valuable and complex molecules. The reduction of its nitro group can be reliably achieved through well-established methods like catalytic hydrogenation or chemical reduction, with the choice of method depending on specific laboratory and reaction requirements. By understanding the chemical principles and adhering to detailed, validated protocols, researchers can effectively leverage this compound to advance projects in drug development and materials science.

References

- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. 2,6-Dimethoxyaniline | 2734-70-5 | Benchchem [benchchem.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

experimental protocol for the reduction of 1,3-Dimethoxy-2-nitrobenzene

An In-Depth Guide to the Synthesis of 2,6-Dimethoxyaniline via the Reduction of 1,3-Dimethoxy-2-nitrobenzene

Abstract

This technical guide provides detailed experimental protocols for the reduction of this compound to 2,6-dimethoxyaniline, a valuable intermediate in organic synthesis.[1] We present two robust and widely applicable methods: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic chemical reduction using iron in an acidic medium. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive overview of the synthesis, including mechanistic insights, safety protocols, and comparative data to guide methodology selection.

Introduction: The Significance of 2,6-Dimethoxyaniline

The reduction of aromatic nitro compounds is a cornerstone transformation in organic chemistry, providing a primary route to anilines. 2,6-Dimethoxyaniline, the target product of the protocols herein, is a particularly important building block. Its unique substitution pattern, with two ortho-methoxy groups flanking the amine, imparts specific steric and electronic properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The choice of reduction methodology is critical, as it dictates reaction efficiency, product purity, and scalability, while also having significant environmental and safety implications. While older methods often involved harsh conditions and produced significant waste, modern approaches like catalytic hydrogenation offer a greener and more efficient alternative.[1]

Reaction Overview

The fundamental transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Caption: General scheme for the reduction of this compound.

Comparative Analysis of Reduction Methodologies

The selection of a reducing agent is the most critical decision in this synthesis. The two protocols detailed below were chosen for their reliability, efficiency, and representation of different experimental approaches.

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron/Acetic Acid Reduction |

| Primary Reagent | H₂ gas, Palladium on Carbon (Pd/C) | Iron powder (Fe), Acetic Acid (CH₃COOH) |

| Key Advantages | High product purity, clean reaction, easy product isolation, environmentally friendly.[1] | Low cost of reagents, robust and reliable, does not require specialized pressure equipment.[2][3] |

| Key Disadvantages | Requires specialized high-pressure reactor, handling of flammable H₂ gas and pyrophoric catalyst. | Can result in iron-containing waste streams, product isolation can be more complex, potentially lower yields.[1] |

| Typical Conditions | Room temperature, 1.0 MPa H₂ pressure.[1] | Reflux temperature (approx. 118°C for acetic acid). |

| Safety Concerns | Handling of flammable gas and pyrophoric catalyst. | Use of corrosive acid, exothermic reaction. |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C under Mild Conditions

This method is an adaptation of modern procedures that favor milder, safer, and more environmentally benign conditions compared to older protocols requiring high pressures and temperatures.[1] The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the desired amine with high selectivity.

References

Introduction: Unveiling the Molecular Identity of 1,3-Dimethoxy-2-nitrobenzene

An In-depth Technical Guide to the Analytical Characterization of 1,3-Dimethoxy-2-nitrobenzene

This compound is an aromatic organic compound of significant interest in synthetic organic chemistry and serves as a crucial building block in the development of novel pharmaceutical agents and other specialty chemicals.[1][2] Its molecular architecture, featuring a nitrobenzene core substituted with two methoxy groups, imparts specific chemical and physical properties that necessitate a multi-faceted analytical approach for unambiguous characterization.[1] The presence of the electron-withdrawing nitro group and electron-donating methoxy groups creates a unique electronic environment within the molecule, influencing its reactivity and spectroscopic behavior.

This comprehensive guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable characterization of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, providing a high degree of confidence in the obtained results.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for selecting appropriate analytical techniques and designing robust experimental protocols. These properties dictate the compound's behavior in various solvents and analytical systems.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether | [1][3] |

| CAS Number | 6665-97-0 | [3][4] |

| Molecular Formula | C₈H₉NO₄ | [3][4] |

| Molecular Weight | 183.16 g/mol | [3] |

| Appearance | Yellow to orange solid | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

Integrated Analytical Workflow

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound. The following workflow provides a logical sequence for obtaining orthogonal data, leading to unambiguous structural confirmation and purity assessment.

Caption: Integrated workflow for the characterization of this compound.

Part 1: Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Expertise & Experience: The substitution pattern on the benzene ring—two methoxy groups at positions 1 and 3, and a nitro group at position 2—creates a distinct set of signals. The symmetry of the molecule is broken by the nitro group, leading to three unique aromatic proton environments and eight distinct carbon signals.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.6 | t | 1H | H-5 | The central aromatic proton, coupled to both H-4 and H-6. |

| ~ 6.7 - 6.9 | d | 2H | H-4, H-6 | Protons ortho to the methoxy groups, shifted upfield. |

| ~ 3.9 | s | 6H | 2 x -OCH₃ | Methoxy protons, appearing as a singlet. |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C1, C3 | Carbons attached to the electron-donating methoxy groups. |

| ~ 135 - 140 | C2 | Carbon attached to the electron-withdrawing nitro group. |

| ~ 130 - 135 | C5 | Aromatic CH carbon. |

| ~ 105 - 110 | C4, C6 | Aromatic CH carbons ortho to the methoxy groups. |

| ~ 56 | -OCH₃ | Methoxy carbons. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more (as needed for signal-to-noise)

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The FT-IR spectrum of this compound is dominated by strong absorptions from the nitro group, which are among the most characteristic in infrared spectroscopy. The C-O stretches of the methoxy groups and various aromatic C-H and C=C vibrations provide further structural confirmation.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~ 1600 - 1450 | Strong | Aromatic C=C Stretch |

| ~ 1530 - 1500 | Very Strong | Asymmetric NO₂ Stretch |

| ~ 1350 - 1330 | Very Strong | Symmetric NO₂ Stretch |

| ~ 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| ~ 1050 - 1000 | Strong | Aryl-O Stretch (Symmetric) |

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.